molecular formula C21H32O15 B12072222 2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol

2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol

Cat. No.: B12072222
M. Wt: 524.5 g/mol
InChI Key: DLYKKFLQWHNOKY-UHFFFAOYSA-N
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Description

This compound is a highly complex glycoside characterized by multiple hydroxymethyl-substituted oxane (pyranose) rings interconnected via ether and glycosidic linkages. Its structure includes a dioxatricyclo[4.4.0.02,4]dec-7-enyl moiety, which introduces rigidity and stereochemical complexity. The compound’s IUPAC name reflects its intricate architecture, with hydroxyl groups at positions 3, 4, and 5 of both oxane rings and hydroxymethyl groups at positions 2 and 4.

Properties

Molecular Formula

C21H32O15

Molecular Weight

524.5 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C21H32O15/c22-3-7-10(25)12(27)14(29)19(32-7)34-16-6-1-2-31-18(9(6)21(5-24)17(16)36-21)35-20-15(30)13(28)11(26)8(4-23)33-20/h1-2,6-20,22-30H,3-5H2

InChI Key

DLYKKFLQWHNOKY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization with hydroxyl groups. Common synthetic routes may include:

    Cyclization reactions: to form the tricyclic core.

    Hydroxylation reactions: to introduce hydroxyl groups at specific positions.

    Glycosylation reactions: to attach sugar moieties.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. Its structure suggests it could interact with various biomolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may be investigated for its therapeutic potential. Its ability to interact with biological targets could make it useful in the treatment of diseases.

Industry

In industry, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s multiple hydroxyl groups may form hydrogen bonds with these targets, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related glycosides or oligosaccharides:

Property Target Compound Trehalose Anhydrous (CAS 99-20-7) Anthocyanin Derivative (CID 74976930) Phenolic Glycoside (CID 3320869)
Molecular Formula (C₆H₁₀O₅)ₙ (polymeric, exact formula unspecified) C₁₂H₂₂O₁₁ C₂₇H₃₁O₁₆ C₂₇H₃₈O₂₃
Molecular Weight Variable (polymer) 342.297 g/mol 612.48 g/mol ~650 g/mol (estimated)
Key Functional Groups Hydroxymethyl, hydroxyl, ether, glycosidic bonds Hydroxyl, glycosidic bond Flavylium ion, hydroxyl, glycosidic bonds Hydroxymethyl, hydroxyl, multiple ethers
Structural Features Dioxatricyclo decenyl core, multiple oxane rings Disaccharide (two glucose units) Chromenylium (anthocyanin) linked to glycosides Branched oligosaccharide with mixed linkages
Biological Activity Undetermined (structural analogs suggest carbohydrate storage or signaling ) Osmoprotectant, energy storage Antioxidant, UV protection in plants Potential prebiotic or enzyme modulator
Analytical Data N/A SMILES: OCC1OC(OC2OC(CO)C(O)C(O)C2O)C(O)... Predicted CCS (Ų): 228.8 (M+H⁺) Complex branching complicates CCS prediction

Key Structural and Functional Insights:

Complexity of Glycosidic Linkages :

  • The target compound’s dioxatricyclo decenyl group distinguishes it from simpler disaccharides like trehalose, which has a linear α,α-1,1-glycosidic bond . This tricyclic system may confer resistance to enzymatic hydrolysis, similar to cyclic oligosaccharides like cyclodextrins.
  • In contrast, the anthocyanin derivative (CID 74976930) incorporates a flavylium ion, enabling pH-dependent color changes and antioxidant activity—features absent in the target compound .

Hydroxyl Group Distribution :

  • The target compound’s hydroxyl groups at positions 3, 4, and 5 on both oxane rings resemble trehalose’s hydration pattern, which contributes to its stability under extreme conditions . However, the additional hydroxymethyl groups may enhance solubility or hydrogen-bonding interactions.

Collision Cross-Section (CCS) and Conformation :

  • While CCS data for the target compound are unavailable, the anthocyanin derivative (CID 74976930) has a predicted CCS of 228.8 Ų for [M+H]⁺, reflecting its planar flavylium core . The target compound’s tricyclic structure likely results in a larger CCS due to increased three-dimensionality.

Biological Implications: Phenolic glycosides like CID 3320869 often exhibit antimicrobial or anti-inflammatory properties due to their aromatic moieties .

Biological Activity

The compound 2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol is a complex glycosylated molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, particularly focusing on its antioxidant, anti-inflammatory properties, and effects on metabolic pathways.

Chemical Structure and Properties

The molecular formula of the compound is C48H78O20C_{48}H_{78}O_{20}, with a notable structure that includes multiple hydroxymethyl groups and a trihydroxy oxane moiety. The intricate structure contributes to its diverse biological activities.

PropertyDetails
Molecular FormulaC48H78O20C_{48}H_{78}O_{20}
Molecular Weight1026.12 g/mol
IUPAC Name2-(Hydroxymethyl)-6-[[...]

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cell types:

  • Mechanism : The compound appears to activate Nrf2/ARE signaling , leading to the upregulation of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX) .
  • Case Study : In a study involving H9c2 cardiac cells, treatment with this compound resulted in decreased oxidative damage and improved cellular viability under hydrogen peroxide-induced stress .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been documented:

  • Cellular Studies : It inhibits the production of pro-inflammatory cytokines in RAW264.7 macrophages by modulating the NF-kB pathway . This suggests its potential use in treating inflammatory conditions.
  • Clinical Relevance : In models of arthritis, administration of this compound reduced joint swelling and inflammation markers significantly .

Metabolic Regulation

This compound may influence metabolic processes:

  • Blood Glucose Modulation : Studies have indicated that it can lower blood glucose levels by enhancing insulin sensitivity and inhibiting gluconeogenesis in liver cells .
  • Case Study : In diabetic mouse models, administration led to improved glucose tolerance and reduced hyperglycemia .

Summary of Findings

ActivityObservations
AntioxidantScavenges free radicals; activates Nrf2 signaling
Anti-inflammatoryReduces cytokine production; inhibits NF-kB
Metabolic RegulationLowers blood glucose; enhances insulin sensitivity

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